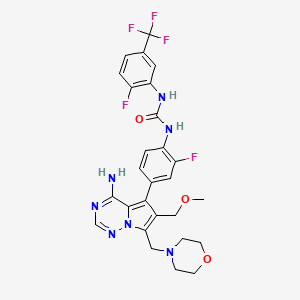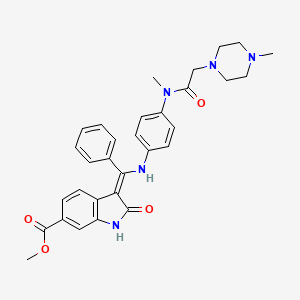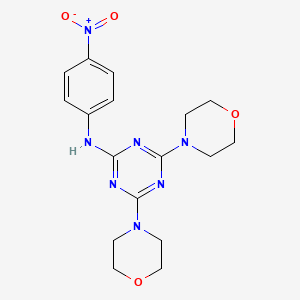
MHY1485
Vue d'ensemble
Description
4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (DNT) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in both in vivo and in vitro studies.
Applications De Recherche Scientifique
Radiosensibilisation des cellules tumorales
MHY1485 a démontré une capacité à augmenter la radiosensibilité des cellules tumorales. Ceci est particulièrement important dans le contexte de la radiothérapie, un traitement courant du cancer. Le composé semble amplifier les effets des radiations sur les cellules tumorales, conduisant à une augmentation de l'apoptose (mort cellulaire programmée) et de la sénescence (vieillissement cellulaire). Cela suggère que this compound pourrait être utilisé pour améliorer l'efficacité de la radiothérapie dans le traitement du cancer .
Amélioration de l'efficacité des médicaments anticancéreux
Des recherches indiquent que this compound peut améliorer les effets anticancéreux de médicaments tels que l'anticorps anti-PD-1 et le 5-fluorouracile. En activant la voie mTOR, this compound pourrait améliorer l'efficacité de ces médicaments, conduisant potentiellement à de meilleurs résultats en thérapie anticancéreuse .
Inhibition de l'autophagie dans le carcinome hépatocellulaire
This compound a été trouvé pour inhiber l'autophagie dans les cellules HepG2, un type de cellule cancéreuse du foie. L'autophagie est un processus où les cellules dégradent et recyclent des composants, et son inhibition peut rendre les cellules cancéreuses plus sensibles aux médicaments de chimiothérapie comme l'adriamycine. Cela suggère que this compound pourrait être utilisé pour augmenter la sensibilité des cellules cancéreuses du foie à la chimiothérapie .
Activation de la voie de signalisation mTOR
Le composé est connu pour activer la voie de signalisation mTOR, qui joue un rôle crucial dans la croissance et le métabolisme cellulaire. Cette activation a des applications potentielles dans divers types de cancer, car elle peut affecter la prolifération et la survie cellulaire .
Protection contre les dommages cutanés induits par les UV
This compound peut offrir des effets protecteurs contre les dommages cutanés induits par les UV. Il active la voie de signalisation mTOR-Nrf2, qui peut prévenir la mort cellulaire et l'apoptose causées par l'exposition aux UV. Cette application pourrait conduire au développement de nouveaux traitements de protection de la peau ou améliorer les traitements existants .
Santé et fonction ovariennes
Des études ont suggéré que this compound peut activer efficacement la voie de signalisation mTOR dans l'ovaire humain. Cela pourrait avoir des implications pour les traitements liés à la santé et à la fonction ovariennes, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement cette application .
Mécanisme D'action
Target of Action
The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .
Mode of Action
This compound acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, this compound can affect the phosphorylation level of ULK1, another key protein involved in autophagy .
Pharmacokinetics
It is known that this compound is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .
Result of Action
This compound has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors such as radiation and the presence of other drugs. For example, this compound has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .
Analyse Biochimique
Biochemical Properties
MHY1485 interacts with mTOR, a serine/threonine protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth . It inhibits the autophagy process by inhibiting the fusion between autophagosomes and lysosomes .
Cellular Effects
This compound has been shown to inhibit the growth and proliferation of various types of cells, including liver cancer cells . It enhances the sensitivity of these cells to treatments such as adriamycin . It also enhances the radiosensitivity of tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating mTOR and inhibiting autophagy . This inhibition is achieved by preventing the fusion between autophagosomes and lysosomes, leading to the accumulation of LC3II protein and enlarged autophagosomes .
Dosage Effects in Animal Models
It has been shown to enhance the effects of radiation in murine tumor cell lines .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway . It activates mTOR, which plays a vital role in cell growth, metabolism, and survival .
Subcellular Localization
Given its role in inhibiting the fusion of autophagosomes and lysosomes, it is likely to be found in these subcellular compartments .
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBKQZZINCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





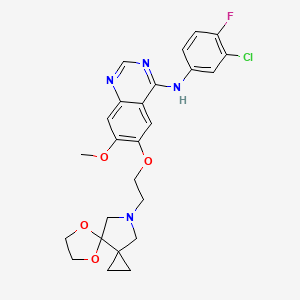

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)
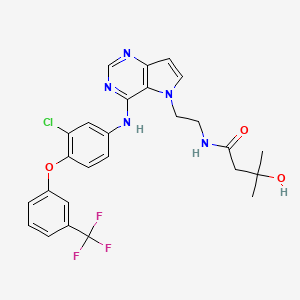

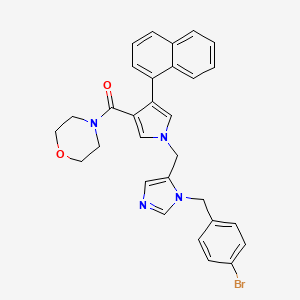

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)
![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)
